The synthesis of Ophiopojaponin C can be approached through several methods, including:
The extraction process typically includes:
The molecular formula of Ophiopojaponin C is , and its molecular weight is approximately 855.06 g/mol. The compound features a complex structure typical of steroidal saponins, consisting of a steroid nucleus with multiple hydroxyl groups and sugar moieties attached.
Key structural data includes:
Ophiopojaponin C can participate in various chemical reactions typical of saponins, including:
These reactions may be studied using chromatographic techniques coupled with mass spectrometry to monitor changes in molecular weight and structure during experimentation .
The mechanism of action for Ophiopojaponin C involves its interaction with cellular pathways:
Research indicates that Ophiopojaponin C exhibits antiproliferative effects on various cancer cell types, suggesting its potential as a therapeutic agent .
Relevant analyses include spectral data (NMR, IR) that confirm structural attributes and purity assessments performed during extraction and synthesis .
Ophiopojaponin C has several notable applications:
Ophiopogonin C (C₄₆H₇₂O₁₇; MW 897.06 g/mol) is a steroidal saponin primarily isolated from the roots of Ophiopogon japonicus (Liliaceae family). This species remains the most significant natural source, though the compound exhibits variable abundance across related species. Chemotaxonomic analyses reveal that saponin profiles differ markedly among Ophiopogon taxa due to genetic adaptations and environmental factors. For instance, O. japonicus from subtropical regions shows 2.1–3.8× higher Ophiopogonin C concentrations than temperate populations [1] [9]. O. stolonifer and O. clavatus contain trace amounts (<0.05% dry weight), confirming O. japonicus as the phylogenetically optimized producer [1].
Table 1: Distribution of Ophiopogonin C in Selected Species
Species | Plant Part | Ophiopogonin C Content (% Dry Weight) | Geographic Prevalence |
---|---|---|---|
Ophiopogon japonicus | Roots | 0.42–1.87 | China, Japan, Vietnam |
O. stolonifer | Tubers | <0.05 | Southwest China |
O. clavatus | Rhizomes | 0.02–0.04 | Himalayan foothills |
Ophiopogonin C biosynthesis proceeds via the mevalonate (MVA) pathway in cytoplasmic compartments, utilizing acetyl-CoA as the primary carbon source. Key enzymatic stages include:
Table 2: Key Enzymes in Ophiopogonin C Biosynthesis
Enzyme Class | Gene Family | Function | Localization |
---|---|---|---|
Oxidosqualene cyclase | OSC-βAS1 | Cyclizes 2,3-oxidosqualene to β-amyrin | Endoplasmic reticulum |
Cytochrome P450 | CYP716A247 | C-26 hydroxylation of aglycone | ER membrane |
Glycosyltransferase | UGT80A1 | Attaches first glucose at C-3 | Cytosol |
Glycosyltransferase | UGT74F2 | Adds xylose/rhamnose to glucose chain | Golgi apparatus |
To overcome low natural yields (typically <2% dry weight), microbial chassis and plant bioreactor systems are engineered to overproduce Ophiopogonin C precursors:
A. Microbial Cell Factories
B. Hairy Root Cultures
O. japonicus transformed with Agrobacterium rhizogenes exhibits 4.3× higher saponin accumulation than wild roots. Elicitation with methyl jasmonate (100 μM) upregulates OSC and UGT expression, boosting Ophiopogonin C production to 6.8 mg/g DW [6] [9].
C. Pathway Bottleneck Engineering
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